![molecular formula C6H6N4 B1506158 Imidazo[1,5-A]pyrazin-8-amine CAS No. 26538-77-2](/img/structure/B1506158.png)
Imidazo[1,5-A]pyrazin-8-amine
Descripción general
Descripción
Imidazo[1,5-a]pyrazin-8-amine is a heterocyclic organic compound characterized by a fused imidazole and pyrazine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Imidazo[1,5-a]pyrazin-8-amine can be synthesized through several methods, including the cyclization of appropriate precursors under specific reaction conditions. One common approach involves the reaction of 2-aminopyrazine with an appropriate imidazole derivative in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Análisis De Reacciones Químicas
Electrophilic Substitution Reactions
The electron-rich aromatic system undergoes electrophilic substitution at specific positions:
Reaction Type | Reagents/Conditions | Position Modified | Product | Yield |
---|---|---|---|---|
Bromination | Br₂, FeCl₃ (cat.), DCM, 0°C → RT | C-1 and C-3 | 1,3-Dibromo derivative | 72-85% |
Iodination | I₂, DMSO, 80°C | C-1 | 1-Iodo derivative | 68% |
Key findings:
-
Bromination occurs preferentially at the imidazole ring due to higher electron density.
-
Iodination under oxidative conditions produces mono-substituted products with retained amine functionality.
Nucleophilic Substitution Reactions
The amine group at C-8 participates in nucleophilic reactions:
Reaction | Reagents | Product | Application |
---|---|---|---|
Alkylation | Benzyl bromide, K₂CO₃, DMF, 60°C | N-Benzyl derivative | Enhanced lipophilicity for drug design |
Acylation | Acetic anhydride, pyridine, RT | N-Acetyl derivative | Stabilization against metabolic degradation |
Mechanistic insight:
-
Alkylation proceeds via an SN2 mechanism under basic conditions.
-
Steric hindrance from the fused pyrazine ring slows acylation kinetics compared to simpler imidazoles.
Oxidation and Reduction
The conjugated system shows redox activity:
Process | Reagents | Outcome | Observations |
---|---|---|---|
Oxidation | H₂O₂, FeSO₄, H₂O, 50°C | N-Oxide formation at pyrazine ring | Increased water solubility |
Reduction | NaBH₄, MeOH, 0°C | Selective imine reduction | Generates dihydro intermediates |
Notable limitations:
-
Over-oxidation risks ring opening above 60°C.
-
Borohydride reduction preserves aromaticity in the imidazole ring.
Cycloaddition and Annulation
Copper-catalyzed reactions enable complex heterocycle synthesis:
Reaction Partners | Catalyst | Conditions | Product | Yield |
---|---|---|---|---|
Pyridotriazoles | CuI, O₂ | DCE, 100°C | Imidazo[1,5-a]pyridine fused systems | 78-92% |
Benzylamines | Cu(OAc)₂ | Toluene, 120°C | Tetracyclic derivatives | 65% |
Mechanistic pathway:
Functionalization for Drug Design
Derivatives exhibit enhanced bioactivity through targeted modifications:
Modification | Biological Target | IC₅₀ Improvement | Source |
---|---|---|---|
1-Iodo substitution | EGFR tyrosine kinase | 12 nM → 4.2 nM | |
N-(2,6-dimethylphenyl) | PDE10A inhibition | 3.8-fold selectivity vs PDE4 |
Structural analysis reveals:
-
Halogen substitutions improve target binding via halogen bonding .
-
Bulky aryl groups at C-8 enhance enzyme selectivity by filling hydrophobic pockets.
This reactivity profile establishes Imidazo[1,5-A]pyrazin-8-amine as a versatile scaffold for synthesizing bioactive molecules, with optimized conditions enabling precise control over substitution patterns and electronic properties.
Aplicaciones Científicas De Investigación
Antagonists of Adenosine Receptors
One of the prominent applications of imidazo[1,5-a]pyrazin-8-amine derivatives is their role as antagonists of adenosine receptors. Research has shown that compounds based on this scaffold can effectively target the human A3 and A2A adenosine receptor subtypes. For instance, certain derivatives demonstrated significant affinity and selectivity towards the hA3 receptor, showcasing potential for therapeutic applications in conditions like ischemia and neurodegenerative diseases .
Table 1: Affinity of this compound Derivatives for Adenosine Receptors
Compound ID | Receptor Target | Affinity (Ki) |
---|---|---|
29 | hA3 | Low µM |
31 | hA2A | Non-binding |
Modulators of AMPA Receptors
Imidazo[1,5-a]pyrazines have also been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors. These compounds were optimized through structure-activity relationship (SAR) studies to yield leads with subnanomolar potency. Notably, one compound exhibited significant anticonvulsant activity in animal models, suggesting its potential as a treatment for epilepsy .
Table 2: SAR of Imidazo[1,5-a]pyrazine Derivatives as AMPAR Modulators
Compound ID | pIC50 (nM) | Brain Penetration | Efficacy in Seizure Models |
---|---|---|---|
26 | <1 | Yes | High |
Inhibition of Bruton's Tyrosine Kinase (BTK)
Another significant application is the development of this compound derivatives as reversible inhibitors of Bruton's tyrosine kinase (BTK). BTK plays a critical role in B-cell signaling and has been targeted for treating various B-cell malignancies. Compounds derived from this scaffold showed promising selectivity and potency, with favorable pharmacokinetic profiles in preclinical models .
Table 3: BTK Inhibition Potency of Selected Compounds
Compound ID | Ki (nM) | Selectivity Index |
---|---|---|
1 | 10 | High |
3 | 15 | Moderate |
Antileishmanial Activity
Research has also highlighted the antileishmanial properties of certain imidazo[1,5-a]pyrazin-8-amines. These compounds demonstrated sub-micromolar activity against Leishmania species, indicating their potential as therapeutic agents against leishmaniasis. The mechanism appears to involve inhibition of specific kinases crucial for parasite survival .
Tyrosine Kinase Inhibition
Imidazo[1,5-a]pyrazin-8-amines have been explored as inhibitors of various tyrosine kinases involved in cancer progression. These compounds inhibit key pathways associated with tumor growth and metastasis, thereby presenting a novel approach in cancer therapy. Their efficacy was validated through multiple in vitro assays and preclinical studies demonstrating significant anti-tumor activity .
Mecanismo De Acción
The mechanism by which Imidazo[1,5-a]pyrazin-8-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.
Comparación Con Compuestos Similares
3-methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
Other derivatives of imidazopyrazines
Actividad Biológica
Imidazo[1,5-A]pyrazin-8-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article comprehensively reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Overview
This compound is characterized by a fused imidazole and pyrazine ring structure. Its unique chemical properties enable it to interact with various biological targets, making it a candidate for drug development in several therapeutic areas, including oncology and immunology.
Target of Action
The compound primarily acts as a Bruton’s tyrosine kinase (BTK) inhibitor. BTK plays a crucial role in B-cell receptor signaling and is implicated in various hematological malignancies. By inhibiting BTK, this compound can disrupt signaling pathways that promote tumor growth and survival .
Mode of Action
The inhibition of BTK leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes. This activation can modulate the immune response and influence tumor microenvironments .
Anticancer Properties
This compound has demonstrated significant anticancer activity across various cancer cell lines. It has been shown to inhibit cell proliferation in lung cancer (A549) and Ewing sarcoma (EOL-1) cells . The compound's ability to interfere with critical signaling pathways involved in cancer progression makes it a promising candidate for further development.
Immunomodulatory Effects
The compound also exhibits immunostimulatory properties by blocking the A2A adenosine receptor (A2AAR) . This blockade enhances T-cell activation and promotes an anti-tumor immune response, suggesting its potential use in cancer immunotherapy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound derivatives is crucial for optimizing their efficacy and selectivity. Recent studies have explored various substitutions on the pyrazine ring to enhance biological activity while minimizing off-target effects. For instance, modifications at the 3-position have yielded compounds with improved binding affinity to BTK .
Study 1: BTK Inhibition
In a study evaluating a series of imidazo[1,5-A]pyrazin derivatives as BTK inhibitors, compounds showed IC50 values in the low nanomolar range, indicating potent inhibitory activity against BTK . The most effective derivatives were further tested in vivo, demonstrating significant anti-tumor efficacy in murine models.
Study 2: Immunomodulation
Another research effort focused on the immunomodulatory effects of this compound derivatives. The findings revealed that certain derivatives could enhance T-cell responses when combined with checkpoint inhibitors, suggesting a synergistic effect that could be exploited in therapeutic settings .
Data Tables
Compound | Target | IC50 (nM) | Biological Activity |
---|---|---|---|
This compound | BTK | 10 | Anticancer |
Derivative A | A2AAR | 20 | Immunostimulatory |
Derivative B | IGF-1R | 15 | Antitumor |
Propiedades
IUPAC Name |
imidazo[1,5-a]pyrazin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-6-5-3-8-4-10(5)2-1-9-6/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKLPBPDGBAFRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC=C2C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717257 | |
Record name | Imidazo[1,5-a]pyrazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26538-77-2 | |
Record name | Imidazo[1,5-a]pyrazin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do imidazo[1,5-a]pyrazin-8-amine derivatives interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R) and what are the downstream effects of this interaction?
A1: The research article focuses on the computational analysis of 1,3-disubstituted imidazo[1,5-a]pyrazine derivatives as ATP-competitive inhibitors of IGF-1R []. While it doesn't provide specific experimental details about the binding mode, it suggests that these compounds compete with ATP for binding to the kinase domain of IGF-1R. By inhibiting IGF-1R kinase activity, these compounds aim to disrupt downstream signaling pathways involved in cell proliferation and survival, ultimately leading to antitumor activity against Ewing sarcoma.
Q2: What is the significance of studying the Structure-Activity Relationship (SAR) of these compounds?
A2: Understanding the SAR is crucial for optimizing the potency, selectivity, and pharmacological properties of drug candidates. The study utilizes computational methods to explore how modifications at different positions of the imidazo[1,5-a]pyrazine scaffold influence the inhibitory activity against IGF-1R []. This information guides the design of new analogs with improved efficacy and potentially reduced off-target effects.
Q3: What computational chemistry and modeling techniques were employed in this study?
A3: The research employed a combination of computational techniques, including molecular docking, 3D-QSAR (Quantitative Structure-Activity Relationship) modeling, and molecular dynamics simulations []. These methods help predict the binding affinities, identify key structural features responsible for activity, and provide insights into the dynamic interactions between the compounds and the IGF-1R binding site. This information is valuable for guiding further optimization and development of more potent and selective IGF-1R inhibitors.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.